4-chloro-3-[5-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoic acid
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Overview
Description
4-chloro-3-[5-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, a fluorophenyl group, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[5-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidinone intermediate, which is then reacted with a fluorophenyl derivative to form the imino-thiazolidinone structure. This intermediate is further reacted with a chloro-substituted benzoic acid derivative under specific conditions to yield the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[5-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the imino group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
4-chloro-3-[5-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-[5-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The thiazolidinone moiety is known to interact with various proteins, potentially inhibiting or activating them depending on the context. The fluorophenyl group can enhance binding affinity and specificity, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenylboronic acid: Shares the chloro and fluoro substituents but lacks the thiazolidinone and benzoic acid moieties.
4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid: Similar benzoic acid structure but with different substituents, leading to distinct chemical properties.
3-chloro-4-fluorophenol: Contains the chloro and fluoro groups but is a simpler phenol derivative.
Uniqueness
4-chloro-3-[5-({2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C21H12ClFN2O4S |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
4-chloro-3-[5-[(Z)-[2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H12ClFN2O4S/c22-16-7-1-11(20(27)28)9-15(16)17-8-6-14(29-17)10-18-19(26)25-21(30-18)24-13-4-2-12(23)3-5-13/h1-10H,(H,27,28)(H,24,25,26)/b18-10- |
InChI Key |
VLXUERIDZMIKPA-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/S2)F |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)S2)F |
Origin of Product |
United States |
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